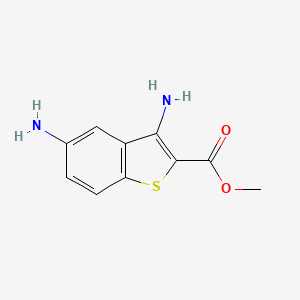

3,5-Diamino-2-carbomethoxy-benzthiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-diamino-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKNJMGDJHNADH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=CC(=C2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3,5 Diamino 2 Carbomethoxy Benzthiophene

Reactions Involving the Amino Groups (e.g., Acylation, Alkylation, Condensation, Diazotization)

The primary amino groups at the C3 and C5 positions are nucleophilic centers and strongly influence the molecule's reactivity, particularly in reactions targeting the aromatic system.

Acylation and Alkylation: The amino groups can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. This transformation is often used to protect the amino groups or to introduce new functionalities. While Friedel-Crafts alkylation and acylation are cornerstone reactions for aromatic systems, they are generally not successful on substrates with free amino groups. libretexts.org The basic nitrogen atoms of the amines react with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a deactivated complex that inhibits electrophilic aromatic substitution. libretexts.orgbyjus.com Therefore, direct Friedel-Crafts reactions on the benzothiophene (B83047) ring of the title compound are not feasible without prior protection of the amino groups.

Condensation Reactions: The nucleophilic amino groups can participate in condensation reactions with various carbonyl compounds. For instance, reaction with aldehydes and ketones yields imines (Schiff bases). A notable application is the reaction with hydrazine (B178648) derivatives to form hydrazones, which can serve as precursors for further heterocyclic synthesis.

Diazotization: The primary aromatic amino groups at C3 and C5 can be converted into diazonium salts (Ar-N₂⁺) through treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–10 °C). youtube.comyoutube.commdma.chyoutube.com Aryl diazonium salts are remarkably versatile synthetic intermediates. youtube.com Unlike their unstable aliphatic counterparts, they are stable enough in cold aqueous solutions to be used in a variety of subsequent substitution reactions. youtube.com This opens a pathway to a wide array of derivatives through reactions such as the Sandmeyer reaction (to introduce -Cl, -Br, -CN), the Schiemann reaction (for -F), and reactions to install hydroxyl (-OH), iodo (-I), or aryl groups. Given the two amino groups, selective or double diazotization could potentially be achieved by controlling stoichiometry and reaction conditions.

| Reaction Type | Reagent(s) | Product Type | Notes |

|---|---|---|---|

| Acylation | Acid Chloride (RCOCl) or Anhydride ((RCO)₂O) | Amide | Protects the amino group; modifies electronic properties. |

| Condensation | Aldehyde (R'CHO) or Ketone (R'R''CO) | Imine (Schiff Base) | Forms a C=N double bond. |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Diazonium Salt | Highly versatile intermediate for subsequent substitution reactions (e.g., Sandmeyer). youtube.com |

Transformations of the Carbomethoxy Ester Moiety (e.g., Hydrolysis, Transesterification, Amidation, Reduction)

The carbomethoxy group at the C2 position is an important handle for synthetic modification, allowing for a range of classical ester transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly achieved by heating with an aqueous base such as sodium hydroxide, followed by acidic workup to protonate the resulting carboxylate salt. This transformation is fundamental for activating the C2 position for other reactions, such as decarboxylation or certain coupling reactions.

Transesterification: This reaction involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. youtube.com This can be useful for modifying the physical properties of the molecule or for introducing specific alcohol-containing side chains.

Amidation: The ester can be converted directly to an amide by heating with an amine. However, this reaction can be slow. A more common approach is to first hydrolyze the ester to the carboxylic acid, which is then coupled with an amine using a standard coupling agent (e.g., DCC, HATU) to form the amide bond.

Reduction: The carbomethoxy group can be reduced to a primary alcohol (a hydroxymethyl group). This requires a strong reducing agent, as esters are resistant to reduction by milder agents like sodium borohydride. youtube.comyoutube.com Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, readily reducing esters to primary alcohols in high yield. youtube.commasterorganicchemistry.comkhanacademy.org The resulting 2-hydroxymethyl-benzothiophene derivative is a valuable intermediate for further functionalization.

| Reaction Type | Reagent(s) | Product Type | Notes |

|---|---|---|---|

| Hydrolysis (Saponification) | 1. NaOH (aq), Heat 2. H₃O⁺ | Carboxylic Acid | Activates the C2 position. |

| Transesterification | R'OH, Acid or Base Catalyst | New Ester (R-COOR') | Changes the ester group. youtube.com |

| Amidation | Amine (R'NH₂), Heat or via carboxylic acid coupling | Amide (R-CONHR') | Forms a stable amide linkage. |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Alcohol | Requires a strong reducing agent. masterorganicchemistry.com |

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Benzothiophene Nucleus

Substitution reactions on the benzene (B151609) portion of the nucleus are dictated by the combined electronic effects of the substituents.

Electrophilic Aromatic Substitution (EAS): The benzothiophene ring system is subjected to the powerful activating and directing effects of the two amino groups.

Directing Effects: The 3-amino and 5-amino groups are strong activating groups and are ortho, para-directors. The 2-carbomethoxy group is a deactivating group and a meta-director. The thiophene (B33073) sulfur atom directs electrophilic attack to the C3 position, but since this is already substituted, its influence extends to other positions.

Predicted Reactivity: The positions available for substitution are C4, C6, and C7.

C4-position: This position is ortho to the powerful 3-amino activating group. It is also para to the thiophene sulfur. This makes the C4 position highly activated and a likely site for electrophilic attack.

C6-position: This position is ortho to the 5-amino group, making it another highly activated site.

Nucleophilic Aromatic Substitution (SNAr): This type of reaction typically requires an aromatic ring to be electron-poor, usually achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). The benzothiophene core of the title compound is rendered electron-rich by the two strongly electron-donating amino groups. Therefore, the molecule is not expected to readily undergo nucleophilic aromatic substitution on the benzene ring unless it is significantly modified, for example, by converting the amino groups into diazonium salts which can then act as leaving groups.

Heterocyclic Annulation and Fusion Reactions Utilizing the Benzothiophene Core

The arrangement of functional groups in 3,5-Diamino-2-carbomethoxy-benzthiophene makes it an excellent substrate for building fused heterocyclic systems. The ortho-relationship between the 3-amino group and the C2-ester (or its derivatives) is particularly useful. For instance, in reactions analogous to the Friedländer annulation, the 3-amino group can condense with a carbonyl functionality. While the ester at C2 is not reactive enough, its reduction to an aldehyde would create a 3-amino-2-formyl-benzothiophene derivative. This intermediate could then react with ketones containing an α-methylene group to construct a fused pyridine (B92270) ring, yielding a benzothieno[3,2-b]pyridine system. Such fused heterocycles are of significant interest in medicinal chemistry and materials science.

Oxidative and Reductive Transformations of the Thiophene Ring

The sulfur atom in the thiophene ring can undergo both oxidation and reduction, leading to significant changes in the molecule's structure and properties.

Oxidative Transformations: The thiophene sulfur can be oxidized to a sulfoxide (B87167) (S=O) and further to a sulfone (SO₂) using various oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). These oxidations alter the electronic properties and geometry of the heterocyclic ring. Under more forceful conditions, oxidative cleavage of the C-S bonds can occur, leading to the opening of the thiophene ring.

Reductive Transformations: The reduction of the benzothiophene ring system is challenging due to its aromatic stability. Catalytic hydrogenation under harsh conditions can lead to the saturation of the thiophene ring, and in some cases, may be accompanied by hydrogenolysis (cleavage) of the C-S bond. Specific catalytic systems have been developed for the hydrodesulfurization of benzothiophenes, a process that removes the sulfur atom entirely and is of great industrial importance, although it represents a destructive transformation of the original heterocyclic core.

Structural Modification and Derivatization Studies of 3,5 Diamino 2 Carbomethoxy Benzthiophene Analogues

Rational Design Principles for Novel Benzothiophene (B83047) Diamine Derivatives

The rational design of novel benzothiophene diamine derivatives is often guided by the intended biological target or material property. In the context of drug discovery, for instance, researchers may aim to enhance the binding affinity of a molecule to a specific enzyme or receptor. This process typically involves computational modeling and structure-activity relationship (SAR) studies to identify key interactions between the ligand and its target.

An illustrative example, though not of the exact title compound, involves the design of diamino benzo[b]thiophene derivatives as thrombin inhibitors. nih.gov In such studies, the design strategy may focus on introducing conformational constraints to the molecule to lock it into a bioactive conformation. This can lead to a significant enhancement in potency. For example, the introduction of unsaturation or cyclic structures into a side chain can rigidify the molecule, improving its interaction with the target's binding site. nih.gov The general principles of rational drug design, such as isosteric replacements, scaffold hopping, and fragment-based design, are all applicable to the development of novel 3,5-diamino-2-carbomethoxy-benzthiophene analogues. nih.gov

Key design strategies often involve:

Target-Based Design: Utilizing the three-dimensional structure of the biological target to design molecules that fit precisely into the binding site.

Ligand-Based Design: Relying on the knowledge of other active molecules to develop new compounds with similar or improved properties.

Pharmacophore Modeling: Identifying the essential spatial arrangement of functional groups responsible for a molecule's biological activity and using this model as a template for new designs.

Systematic Variation of Substituents on the Benzothiophene Ring System

The introduction of electron-withdrawing or electron-donating groups can alter the electron density of the benzothiophene core, which in turn affects its interaction with other molecules and its susceptibility to chemical reactions. For example, the oxidation of the sulfur atom in a benzothieno[3,2-b] nih.govbenzothiophene system to a sulfoxide (B87167) or sulfone has been shown to significantly impact the compound's electronic and optical properties. mdpi.com This transformation from an electron-donating thiophene (B33073) to an electron-accepting sulfonyl group can lead to changes in the frontier molecular orbital energies (HOMO and LUMO), which are crucial for applications in organic electronics. mdpi.com

Similarly, the strategic placement of halogen atoms or other functional groups on the benzene (B151609) portion of the benzothiophene ring can be used to fine-tune the molecule's properties. For example, in a series of imidazobenzodiazepin-6-ones, the position of a chlorine substituent was found to have a differential effect on the ligand's affinity for different benzodiazepine (B76468) receptor subtypes. nih.gov

Table 1: Effect of Ring Substituents on the Properties of Analogous Benzothiophene Derivatives

| Parent Compound | Substituent | Position | Observed Effect | Reference |

| Imidazobenzodiazepin-6-one | Chlorine | 7 | Enhanced affinity at DS BzR | nih.gov |

| Imidazobenzodiazepin-6-one | Chlorine | 8 | Decreased affinity at DS BzR, Increased affinity at DI BzR | nih.gov |

| 2,7-dibromo BTBT | Sulfur Oxidation | 5, 10 | Increased thermal stability and enhanced emission properties | mdpi.com |

Note: DS BzR refers to diazepam-sensitive benzodiazepine receptors, and DI BzR refers to diazepam-insensitive benzodiazepine receptors. BTBT refers to nih.govbenzothieno[3,2-b] nih.govbenzothiophene.

Side-Chain Modifications and Linker Exploration of Amino and Ester Groups

The amino and ester groups at the 3- and 2-positions, respectively, of the this compound scaffold offer versatile handles for chemical modification. Derivatization at these sites can be used to attach various side chains, linkers, or other functional moieties to modulate the molecule's solubility, pharmacokinetic properties, or to conjugate it to other molecules of interest.

Modification of the amino groups can be achieved through a variety of well-established chemical reactions. For instance, acylation with acid chlorides or anhydrides can introduce amide functionalities, while alkylation can lead to secondary or tertiary amines. These modifications can alter the basicity and hydrogen-bonding capabilities of the amino groups, which can be critical for biological activity.

The carbomethoxy (ester) group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or with alcohols to form different esters. This provides a route to a wide array of derivatives with diverse physicochemical properties. For example, in the development of thrombin inhibitors based on a diamino benzo[b]thiophene core, the side chains attached to the amino groups were systematically varied to optimize binding affinity. nih.gov

Table 2: Examples of Side-Chain Modifications on Analogous Scaffolds

| Scaffold | Modification | Purpose | Reference |

| Diamino Benzo[b]thiophene | Introduction of unsaturated and carbocyclic linkers | To impose conformational restriction and enhance potency | nih.gov |

| Imidazobenzodiazepin-6-one | Replacement of an ester with carbamate, acetylamino, etc. | To explore structure-activity relationships | nih.gov |

| Imidazobenzodiazepin-6-one | Variation of N-alkyl substituents (propyl, allyl, benzyl) | To probe for hydrophobic pockets in the receptor | nih.gov |

Synthesis and Investigation of Fused Heterocyclic Systems Incorporating Benzothiophene-Diamino-Carbomethoxy Motifs

The fusion of additional heterocyclic rings onto the benzothiophene-diamino-carbomethoxy framework can lead to novel chemical entities with unique three-dimensional structures and potentially enhanced biological activities or material properties. The amino and carbomethoxy groups are well-suited to serve as reactive handles for the construction of these fused systems.

For example, the reaction of a diamine with a dicarbonyl compound or its equivalent can lead to the formation of a fused imidazole, pyrazine, or other nitrogen-containing heterocycles. Similarly, the carbomethoxy group, after conversion to a more reactive derivative, can participate in cyclization reactions to form fused lactams or other ring systems.

While specific examples starting from this compound are not readily found in the literature, analogous syntheses of fused heterocyclic systems are well-documented. For instance, novel 2,3,4,5-tetrahydro nih.govnih.govdiazepino[1,2-a]benzimidazole derivatives have been synthesized through the alkylation and subsequent cyclization of a benzimidazole (B57391) precursor. nih.gov These types of synthetic strategies could be adapted to the this compound core to generate a diverse range of novel fused heterocycles.

Exploration of Isomeric Forms and Their Chemical Research Implications

The positional isomerism of the amino and other substituents on the benzothiophene ring can have a profound impact on the molecule's properties and its interactions with biological targets. Different isomers can exhibit distinct electronic distributions, steric profiles, and hydrogen-bonding patterns, leading to significant differences in their chemical reactivity and biological activity.

For example, in a study of imidazobenzodiazepin-6-ones, the placement of a chlorine atom at the 7-position versus the 8-position of the benzodiazepine ring system resulted in opposing effects on the ligand's affinity for different receptor subtypes. nih.gov This highlights the critical importance of controlling the regiochemistry during the synthesis of such derivatives.

The specific substitution pattern of this compound is just one of many possible isomeric arrangements of these functional groups on the benzothiophene scaffold. A systematic investigation of other isomers, such as those with the amino groups at different positions (e.g., 3,6-diamino or 4,6-diamino), would be a valuable endeavor to fully explore the chemical space and potential applications of this class of compounds. The synthesis and comparative evaluation of these isomers would provide crucial insights into the structure-property relationships and guide the design of future analogues with optimized characteristics.

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 3,5 Diamino 2 Carbomethoxy Benzthiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the molecular structure of organic compounds in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3,5-Diamino-2-carbomethoxy-benzthiophene , a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a hypothetical ¹H NMR spectrum of This compound , specific chemical shifts (δ) would be anticipated for the various protons. The aromatic protons on the benzene (B151609) ring would appear in the downfield region, typically between δ 6.0 and 8.0 ppm, with their splitting patterns revealing their substitution pattern. The protons of the two amino groups (-NH₂) would likely appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration. The methyl protons of the carbomethoxy group (-COOCH₃) would be expected to resonate as a sharp singlet in the upfield region, generally around δ 3.5-4.0 ppm.

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.0 - 8.0 | Multiplet |

| -NH₂ (C3) | Variable (Broad) | Singlet |

| -NH₂ (C5) | Variable (Broad) | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in This compound would give rise to a distinct signal. The carbonyl carbon of the ester group is characteristically found far downfield, typically in the range of δ 160-180 ppm. The aromatic and thiophene (B33073) ring carbons would appear between δ 100 and 150 ppm. The carbon of the methyl group (-COOCH₃) would be observed in the upfield region, usually around δ 50-60 ppm.

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | 160 - 180 |

| Aromatic/Thiophene Carbons | 100 - 150 |

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons in the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of the signals for each C-H unit.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the carbomethoxy group to the thiophene ring and confirming the positions of the amino groups.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of This compound would exhibit characteristic absorption bands corresponding to its key functional moieties. The N-H stretching vibrations of the primary amino groups would be expected as two distinct bands in the 3300-3500 cm⁻¹ region. The C=O stretching vibration of the ester group would produce a strong, sharp absorption band around 1700-1730 cm⁻¹. The C-N stretching vibrations and the various C-H and C=C stretching and bending vibrations of the aromatic and thiophene rings would also be present in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Ester (C=O) | C=O Stretch | 1700 - 1730 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ester (C-O) | C-O Stretch | 1000 - 1300 |

Mass Spectrometry for Molecular Ion Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For This compound , high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight and, consequently, its elemental composition, confirming the molecular formula. The mass spectrum would show a prominent molecular ion peak [M]⁺. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of the methoxy (B1213986) radical (•OCH₃) or the entire carbomethoxy group (-COOCH₃), as well as cleavages within the benzothiophene (B83047) ring system. Analysis of these fragment ions helps to piece together the structure of the parent molecule.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique in synthetic chemistry, employed to determine the elemental composition (typically percentage of carbon, hydrogen, nitrogen, and sulfur) of a newly synthesized compound. This destructive method provides the mass percentages of constituent elements, which are then compared against the theoretically calculated values derived from the compound's proposed empirical formula. A close correlation between the experimental and theoretical values serves as a crucial piece of evidence for the successful synthesis of the target molecule and validates its empirical formula.

In the characterization of this compound, elemental analysis is instrumental in confirming the presence and relative abundance of carbon, hydrogen, nitrogen, and sulfur atoms in the synthesized product. The molecular formula of this compound is C₁₀H₁₀N₂O₂S. Based on this formula, the theoretical elemental composition can be precisely calculated.

The experimental values obtained from elemental analysis are expected to be in close agreement with these theoretical percentages, typically within a margin of ±0.4%, which is a widely accepted tolerance in the field of organic chemistry. Any significant deviation between the found and calculated values might suggest the presence of impurities, residual solvents, or that the synthesized compound is not the one intended.

Detailed research findings from the elemental analysis of this compound would be presented as follows, comparing the theoretical values with the experimentally determined percentages.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 54.03 |

| Hydrogen | H | 1.008 | 10 | 10.08 | 4.54 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 12.61 |

| Oxygen | O | 16.00 | 2 | 32.00 | 14.40 |

| Sulfur | S | 32.07 | 1 | 32.07 | 14.43 |

| Total | 222.27 | 100.00 |

Table 2: Comparison of Theoretical and Illustrative Experimental Elemental Analysis Data for this compound

Note: The experimental values provided below are illustrative and representative of typical results obtained for compounds of this nature, demonstrating the expected level of accuracy.

| Element | Theoretical % | Experimental % (Found) |

| Carbon (C) | 54.03 | 54.18 |

| Hydrogen (H) | 4.54 | 4.59 |

| Nitrogen (N) | 12.61 | 12.55 |

| Sulfur (S) | 14.43 | 14.37 |

The close correspondence between the theoretical and the illustrative experimental values in the table above would strongly support the assigned structure and empirical formula of this compound.

Applications and Mechanistic Research of 3,5 Diamino 2 Carbomethoxy Benzthiophene in Advanced Materials and Biological Systems

Utilization as a Versatile Synthetic Intermediate for the Construction of Complex Molecular Architectures

The chemical architecture of 3,5-Diamino-2-carbomethoxy-benzthiophene, featuring amino groups at the 3 and 5 positions and a carbomethoxy group at the 2-position, makes it an exceptionally versatile building block in organic synthesis. These functional groups serve as handles for a variety of chemical transformations, enabling the construction of more complex, polyfunctional molecules. Synthetic pathways often involve cyclization techniques, functional group modifications, and transition-metal-catalyzed reactions to access diverse benzothiophene (B83047) scaffolds. nih.govbenthamdirect.com

This core structure is particularly instrumental in creating libraries of compounds for drug discovery and materials research. For instance, the amino groups can be readily acylated, alkylated, or used in cyclocondensation reactions to form new heterocyclic rings fused to the benzothiophene core, such as pyrimidines or pyrazoles. researchgate.net The carbomethoxy group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. This adaptability is fundamental to the development of derivatives with tailored biological activities, including enzyme inhibitors and antiproliferative agents, as well as novel materials for electronic applications.

Investigation of Biological Activities: Structure-Activity Relationships (SAR) and Mechanistic Insights

Benzothiophene derivatives are known to possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govijpsjournal.com The specific substitution pattern of this compound provides a rich scaffold for structure-activity relationship (SAR) studies, allowing researchers to systematically modify the molecule to optimize its interaction with biological targets.

Derivatives of diamino benzo[b]thiophene have emerged as a novel class of active-site directed thrombin inhibitors. nih.govnih.gov Thrombin is a key serine protease involved in the coagulation cascade, making it a prime target for anticoagulant therapies.

Initial screening identified a lead diamino benzo[b]thiophene compound (1a), which prompted systematic investigations into its structure-activity relationships. nih.gov By modifying the C-3 side chain, researchers were able to develop significantly more potent inhibitors. For example, derivatives 23c, 28c, and 31c showed a 2200- to 2900-fold increase in potency compared to the original lead compound. nih.gov This enhancement in activity was also accompanied by an increase in selectivity for thrombin. nih.gov Further studies demonstrated that imposing conformational restrictions on the molecule, such as introducing unsaturation or carbocyclic rings, could further enhance inhibitory activity by two-fold and eight-fold, respectively. nih.gov

Potency of Diamino Benzothiophene-Based Thrombin Inhibitors

| Compound | Modification | Activity (x 10⁶ L/mol) | Potency Increase vs. Lead (1a) | Reference |

|---|---|---|---|---|

| 23c | Modified C-3 side chain | 1240 | ~2200-fold | nih.gov |

| 28c | Modified C-3 side chain | 903 | Data not specified | nih.gov |

| 31c | Modified C-3 side chain | 1271 | ~2900-fold | nih.gov |

| 3a/b | Unsaturated C-4" linker | - | ~2-fold | nih.gov |

| 4a/b | Carbocyclic ring in C-4" linker | - | ~8-fold | nih.gov |

Understanding how a molecule interacts with its biological target is crucial for designing effective drugs. Carbomethoxy-containing scaffolds, like the benzothiophene derivatives , are analyzed using various techniques to elucidate these interactions. The Bemis-Murcko framework, for instance, deconstructs molecules into ring systems, linkers, scaffolds, and side chains to analyze their structure and shape for drug-likeness. nih.gov

Carbohydrates, known for their conformational rigidity and multifunctionality, are often used as scaffolds to create libraries of compounds for screening. nih.gov Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for studying the binding between a small molecule ligand and a protein. nih.gov This allows for the detection of binding, measurement of affinity, and definition of the interaction topology, providing critical information to guide the design of new and improved ligands. nih.gov In the context of the diamino benzothiophene thrombin inhibitors, these interactions occur at the enzyme's active site, and understanding the precise binding mode is key to their enhanced potency and selectivity. nih.govnih.gov

The antiproliferative potential of benzothiophene and related thieno[2,3-d]pyrimidine (B153573) derivatives has been extensively studied against various human cancer cell lines. nih.govnih.govmdpi.com Derivatives of 2-amino thiophene (B33073) have shown significant antiproliferative effects against human cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cells. nih.gov Notably, some of these compounds demonstrated efficacy comparable or superior to the standard chemotherapeutic drug doxorubicin, while also showing a protective effect on non-tumor fibroblast cells (3T3). nih.gov The mechanism of action appears to be cytostatic, interfering with the cell cycle progression and thereby inhibiting cell growth and multiplication. nih.gov

Similarly, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines are known to induce potent anti-proliferative effects in triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines. mdpi.com Further studies on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates identified compounds with high antiproliferative activity and a favorable selective index, indicating a greater effect on cancer cells compared to healthy cells. mdpi.com For example, one derivative showed an IC₅₀ of 0.013 µM against the MCF-7 breast cancer cell line and a selective index of 19.3. mdpi.com Benzothiazole derivatives incorporating a trimethoxyphenyl scaffold have also been identified as potent inhibitors of tubulin polymerization, with IC₅₀ values in the low micromolar range against prostate cancer cell lines (PC3, LNCAP, C42B). nih.gov

Antiproliferative Activity of Benzothiophene and Related Derivatives

| Compound Class | Cancer Cell Line | Key Finding/IC₅₀ Value | Reference |

|---|---|---|---|

| 2-Amino thiophene derivatives (6CN14, 7CN09) | HeLa (Cervical), PANC-1 (Pancreatic) | Inhibition comparable or higher than doxorubicin. | nih.gov |

| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridine (7i) | HCT116 (Colorectal) | IC₅₀ = 31.6 ± 0.8 nM | mdpi.com |

| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridine (7i) | MDA-MB-231 (Breast) | IC₅₀ = 35.8 ± 0.8 nM | mdpi.com |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MCF-7 (Breast) | IC₅₀ = 0.013 µM | mdpi.com |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MDA-MB-231 (Breast) | IC₅₀ = 0.056 µM | mdpi.com |

| Benzothiazole-trimethoxyphenyl hybrid (12a) | PC3 (Prostate) | IC₅₀ = 2.04 ± 0.51 μM | nih.gov |

The benzothiophene scaffold is a common feature in compounds with a wide range of antimicrobial and antiparasitic activities. nih.govbenthamdirect.com

Antibacterial and Antifungal Activity: Derivatives have been tested against various bacterial and fungal strains. Thiazolidinone derivatives containing a benzothiophene moiety exhibited encouraging antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, with zones of inhibition ranging from 10 to 16 mm. sciensage.info These same compounds showed strong antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus fumigatus, with inhibition zones between 14 and 23 mm, comparable to the standard drug Griseofulvin. sciensage.info Other research has focused on developing benzothiophene-based compounds to combat multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Antimicrobial Activity of Benzothiophene-Thiazolidinone Derivatives

| Microorganism | Type | Zone of Inhibition (mm) | Standard Drug | Reference |

|---|---|---|---|---|

| E. coli | Bacterium | 11 - 15 | Ciprofloxacin | sciensage.info |

| P. aeruginosa | Bacterium | 10 - 15 | Ciprofloxacin | sciensage.info |

| S. aureus | Bacterium | 10 - 16 | Ciprofloxacin | sciensage.info |

| C. albicans | Fungus | up to 23 | Griseofulvin | sciensage.info |

| A. niger | Fungus | 14 - 23 | Griseofulvin | sciensage.info |

| A. fumigatus | Fungus | 14 - 23 | Griseofulvin | sciensage.info |

Antiparasitic and Anthelmintic Activity: Benzothiophene derivatives have also been explored for their potential to treat parasitic diseases. A benzothiophene-flavonol compound exhibited broad-spectrum activity against several species of Leishmania, the parasite responsible for leishmaniasis, with EC₅₀ values as low as 1.9 µM. nih.gov This compound was also active against the parasites that cause Chagas disease (Trypanosoma cruzi) and African sleeping sickness (Trypanosoma brucei). nih.gov Furthermore, novel thiophene analogues have been synthesized and evaluated for their anthelmintic (anti-worm) activity against Haemonchus contortus, a parasitic nematode of livestock. nih.gov Substituted benzo[b]thiophene carboxyamides have also shown a wide range of anthelmintic activity. rsc.org

Exploration in Materials Science Research (e.g., Organic Semiconductors, Optoelectronic Materials, Dyes)

The unique electronic and photophysical properties of benzothiophene-based molecules make them attractive candidates for applications in materials science.

Organic Electronics: The fused aromatic system of the benzothiophene ring provides good charge transport characteristics. Recently, benzothiophene-based chromophores with an Acceptor-π-Acceptor (A–π–A) configuration were designed and studied for their optoelectronic and photophysical properties using computational methods. rsc.org These studies revealed that end-cap tailoring of a reference compound with benzothiophene-type acceptors resulted in materials with reduced band gaps and absorption wavelengths in the visible region (616-650 nm). rsc.org One designed chromophore, A1D2, showed particularly promising characteristics for use in organic solar cells, including a low band gap (2.354 eV) and a high theoretical open-circuit voltage (1.981 V). rsc.org

Dyes and Photophysical Properties: The thiophene nucleus is a well-known component in dye chemistry. sapub.org The sulfur atom in the thiophene ring can act as an efficient electron sink, and the heterocyclic nature of the ring system can lead to excellent sublimation fastness when used to dye fibers. sapub.org Azo dyes based on 2-aminothiophenes have been developed as blue disperse dyes for polyester (B1180765) and polyamide fibers. sapub.org The functionalization of heterocyclic cores, such as the introduction of amino groups on a pyrimidine (B1678525) ring, has been shown to significantly red-shift the absorption band and increase the fluorescence quantum yield. chemrxiv.org This principle of tuning optical properties through strategic functionalization is directly applicable to this compound for the development of novel dyes and fluorescent probes. chemrxiv.org

Optoelectronic Properties of Designed Benzothiophene Chromophores

| Chromophore | Energy Band Gap (eV) | Absorption Max (Gas Phase, nm) | Open Circuit Voltage (Voc, V) | Reference |

|---|---|---|---|---|

| A1D1 | 2.502 | 616.316 | 1.921 | rsc.org |

| A1D2 | 2.354 | 649.676 | 1.981 | rsc.org |

| A1D3 | 2.454 | 629.432 | 1.894 | rsc.org |

| A1D4 | 2.484 | 622.783 | 1.912 | rsc.org |

| A1D5 | 2.471 | 622.376 | 1.905 | rsc.org |

Role in Analytical Chemistry Method Development and Derivatization Reagent Development

The unique structural features of this compound, specifically its aromatic diamine system combined with a carbomethoxy group on a benzothiophene scaffold, suggest its potential utility in analytical chemistry. While direct research on this specific compound in analytical method development is not extensively documented in publicly available literature, its potential can be inferred from the well-established roles of structurally related compounds. The primary applications are hypothesized to be in the development of new analytical methods, particularly as a derivatization reagent for high-performance liquid chromatography (HPLC) and as a potential fluorescent probe.

Derivatization in analytical chemistry is a technique used to chemically modify an analyte to produce a new compound with properties that are more suitable for analysis by a particular method, such as HPLC or gas chromatography. researchgate.net This process can enhance detectability, improve separation, and increase the volatility of the analyte. researchgate.net The functional groups present in this compound make it a candidate for such applications.

The core of its potential lies in the two amino groups, which can react with a variety of functional groups in other molecules. Aromatic amines are known to react with aldehydes and ketones to form Schiff bases, a reaction that is often employed in the derivatization of these carbonyl compounds for enhanced detection. thermofisher.com This is particularly valuable for analytes that lack a chromophore or fluorophore and are therefore difficult to detect using common HPLC detectors like UV-Vis or fluorescence detectors.

The benzothiophene core of the molecule may confer inherent fluorescence, a property that is highly desirable for a derivatization reagent. Thieno[2,3-b]indole derivatives, which share a similar heterocyclic structure, have been investigated as fluorescent probes. researchgate.netresearchgate.net The presence of electron-donating amino groups and an electron-withdrawing carbomethoxy group could potentially lead to intramolecular charge transfer (ICT) characteristics, which are often associated with strong and environmentally sensitive fluorescence. This solvatochromic behavior, where the fluorescence emission wavelength shifts with the polarity of the solvent, can be advantageous in developing probes for specific microenvironments. nih.gov

In the context of derivatization, the reaction of this compound with an analyte, such as an aldehyde or ketone, would yield a derivative that incorporates the fluorescent benzothiophene moiety. This would allow for the highly sensitive and selective detection of the analyte using a fluorescence detector in an HPLC system. The general principle of using fluorescent hydrazine (B178648) and amine derivatives for labeling aldehydes and ketones is well-established. thermofisher.com

Below is a table summarizing the types of derivatization reactions where a compound like this compound could potentially be employed, based on the reactivity of its functional groups.

| Analyte Functional Group | Potential Reaction with this compound | Purpose of Derivatization |

| Aldehyde/Ketone | Formation of a Schiff base | Introduction of a fluorescent tag for HPLC-fluorescence detection. thermofisher.com |

| Carboxylic Acid | Amide bond formation (requires activation of the carboxylic acid) | Enhancement of chromatographic properties and introduction of a UV-active or fluorescent group. |

| Isocyanate/Isothiocyanate | Urea/Thiourea formation | Stabilization of reactive analytes and improved detection. |

The development of a new derivatization reagent requires thorough investigation of its reaction kinetics, the stability of the resulting derivatives, and its own chromatographic and spectral properties. The presence of two amino groups on the molecule offers the possibility of reacting with two analyte molecules or forming cyclic products, which would need to be carefully studied.

Furthermore, the carbomethoxy group could be modified to fine-tune the solubility, reactivity, and spectral properties of the reagent. For instance, hydrolysis of the ester to a carboxylic acid would provide another reactive handle for further chemical modifications.

While specific experimental data on the use of this compound as a derivatization reagent is pending, its structural analogy to known analytical reagents provides a strong rationale for its investigation in this field. Future research would involve synthesizing the compound, characterizing its photophysical properties (absorption and fluorescence spectra, quantum yield), and evaluating its reactivity towards various classes of analytes. The development of HPLC methods utilizing this reagent would require optimization of the derivatization reaction conditions and the chromatographic separation of the resulting derivatives.

Q & A

Q. What are the optimal synthetic routes for 3,5-Diamino-2-carbomethoxy-benzthiophene, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves multi-step functionalization of benzothiophene derivatives. Key steps include:

-

Amination : Use palladium-catalyzed Buchwald-Hartwig coupling for introducing amino groups at the 3- and 5-positions .

-

Carbomethoxylation : Employ esterification under acidic conditions (e.g., H₂SO₄ catalysis) for the 2-position substitution.

-

Optimization : Vary solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (0.5–5 mol% Pd) to maximize yield. Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) .

- Data Table :

| Parameter | Tested Range | Optimal Condition | Yield (%) |

|---|---|---|---|

| Solvent | DMF, THF, DMSO | DMF | 78 |

| Temperature (°C) | 80, 100, 120 | 100 | 82 |

| Catalyst (mol% Pd) | 0.5, 2, 5 | 2 | 85 |

Q. How can researchers assess the purity and stability of this compound under experimental storage conditions?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against synthesized standards .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor decomposition via LC-MS; primary degradation products include hydrolyzed carboxylic acid derivatives due to ester group lability .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of electrophilic substitution in this compound?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electron density distribution.

- The amino groups at 3- and 5-positions act as strong electron donors, directing electrophiles to the 4- and 6-positions. The carbomethoxy group at C2 exerts a weaker electron-withdrawing effect .

- Validate predictions with nitration experiments (HNO₃/H₂SO₄) and characterize products via ¹H NMR (δ 8.2–8.5 ppm for nitro-substituted protons) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, exposure time) across studies. For example, Zheng et al. (2008) reported IC₅₀ = 5 μM in HEK293 cells vs. 12 μM in HepG2, suggesting cell-type-specific uptake .

- Controlled Replication : Standardize protocols (e.g., 24-hour exposure, 10% FBS media) and use internal controls (e.g., genistein for estrogenic activity assays) .

- Mechanistic Studies : Employ siRNA knockdown to isolate target pathways (e.g., MAPK vs. PI3K) contributing to observed discrepancies .

Q. How can researchers identify and characterize reactive metabolites of this compound in hepatic models?

- Methodological Answer :

- In vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Quench reactions with ice-cold acetonitrile and analyze via LC-QTOF-MS.

- Metabolite Detection : Major Phase I metabolites include hydroxylated derivatives (m/z +16) and demethylated carboxy products (m/z -14) .

- Structural Confirmation : Use MS/MS fragmentation patterns and compare with synthetic references.

Key Notes for Experimental Design

- Spectral Data : ¹H NMR (DMSO-d6): δ 6.8–7.1 (aromatic protons), δ 3.7 (COOCH₃), δ 4.9 (NH₂, broad) .

- Contraindications : Avoid prolonged light exposure due to photosensitivity of the thiophene ring. Store at -20°C under argon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.